![molecular formula C16H16F3NO3 B13427182 3-(Dimethoxymethyl)-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427182.png)
3-(Dimethoxymethyl)-4-[3-(trifluoromethyl)phenoxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethoxymethyl)-4-[3-(trifluoromethyl)phenoxy]aniline is an organic compound that features a trifluoromethyl group, a phenoxy group, and an aniline moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethoxymethyl)-4-[3-(trifluoromethyl)phenoxy]aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the trifluoromethyl phenoxy intermediate: This step involves the reaction of a trifluoromethyl phenol with a suitable halogenating agent to form the trifluoromethyl phenoxy intermediate.
Coupling with aniline derivative: The trifluoromethyl phenoxy intermediate is then coupled with an aniline derivative under specific conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The exact methods can vary depending on the scale of production and the desired application.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethoxymethyl)-4-[3-(trifluoromethyl)phenoxy]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(Dimethoxymethyl)-4-[3-(trifluoromethyl)phenoxy]aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethoxymethyl)-4-[3-(trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The phenoxy and aniline moieties can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethoxy)aniline: Shares the trifluoromethyl group but differs in the presence of a methoxy group instead of a phenoxy group.
Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a ketone, exhibiting different reactivity and applications.
Uniqueness
3-(Dimethoxymethyl)-4-[3-(trifluoromethyl)phenoxy]aniline is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C16H16F3NO3 |
|---|---|
Molecular Weight |
327.30 g/mol |
IUPAC Name |
3-(dimethoxymethyl)-4-[3-(trifluoromethyl)phenoxy]aniline |
InChI |
InChI=1S/C16H16F3NO3/c1-21-15(22-2)13-9-11(20)6-7-14(13)23-12-5-3-4-10(8-12)16(17,18)19/h3-9,15H,20H2,1-2H3 |
InChI Key |
MMBAYZFHSGMHTM-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C(C=CC(=C1)N)OC2=CC=CC(=C2)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


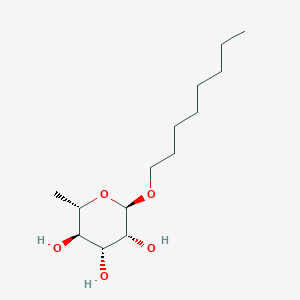
![1-Isopropyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13427102.png)

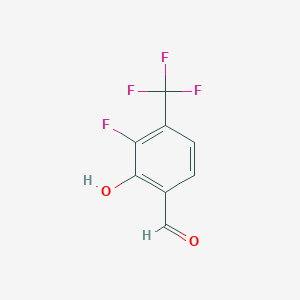
![N-[4-[(4aS)-1,2,4,4a,5,11-hexahydro-[1,4]oxazino[3,4-c][1,4]benzodiazepine-6-carbonyl]-3-chlorophenyl]-2-phenylbenzamide;hydrochloride](/img/structure/B13427122.png)
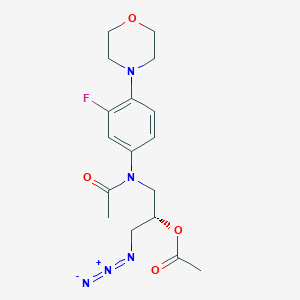

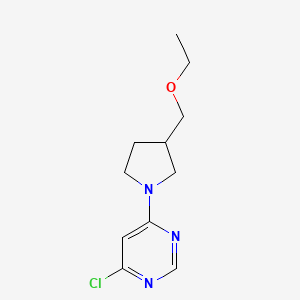
![1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13427154.png)
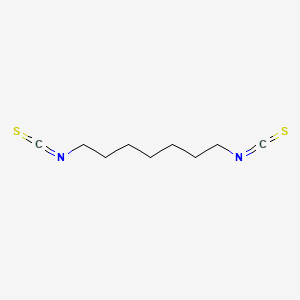
![(1R,2R,3R,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13427172.png)
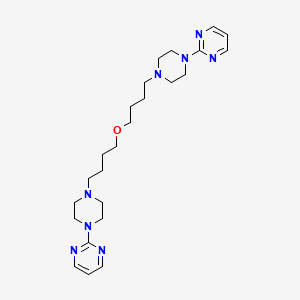
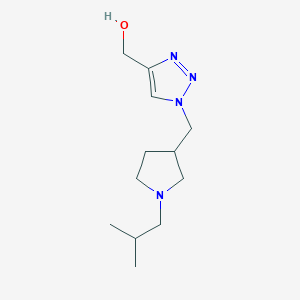
![1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B13427184.png)
